

Propane-1-sulfonamide: A Technical Guide to Core Chemical Properties

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Compound of Interest

Compound Name: Propane-1-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental chemical properties of **propane-1-sulfonamide**, a versatile building block in organic synthesis and pharmaceutical development. The information is presented to support research and development activities, with a focus on structured data, experimental context, and logical relationships in medicinal chemistry.

Core Chemical and Physical Properties

Propane-1-sulfonamide is an organic compound featuring a propyl group attached to a sulfonamide functional group.^[1] Depending on its purity, it can present as a white to off-white solid or a colorless liquid.^{[1][2]} Its chemical structure lends it solubility in water and various polar organic solvents.^[3]

The quantitative physicochemical properties of **propane-1-sulfonamide** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	24243-71-8	[3][4]
Molecular Formula	C ₃ H ₉ NO ₂ S	[3][4]
Molecular Weight	123.17 g/mol	[3]
Melting Point	51-52 °C	[3][5]
Boiling Point	226.7 °C at 760 mmHg105-106 °C at 0.1 Torr	[3][5]
Density	1.198 g/cm ³ (Predicted)	[2][6]
pKa	10.87 ± 0.60 (Predicted)	[6]
Appearance	White to Off-White Solid / Colorless Liquid	[1][2]
Solubility	Soluble in water and polar organic solvents.Slightly soluble in Chloroform, DMSO, Methanol.	[3][6]

Synthesis and Characterization

The synthesis and characterization of **propane-1-sulfonamide** are critical for ensuring purity and confirming identity in research and development settings.

Experimental Protocol: Synthesis from 1-Propanesulfonyl Chloride

A common and straightforward method for the preparation of **propane-1-sulfonamide** involves the reaction of 1-propanesulfonyl chloride with ammonia.[5]

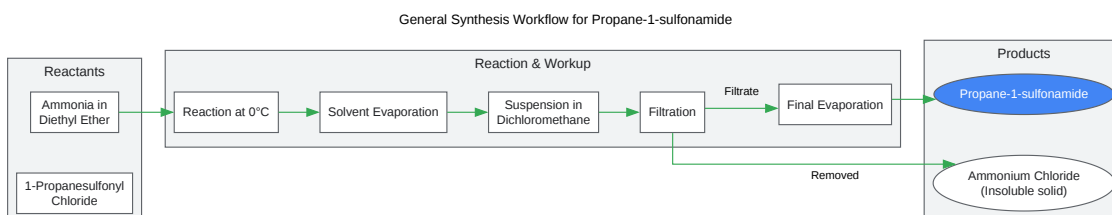
Materials:

- 1-Propanesulfonyl chloride
- Diethyl ether

- Ammonia gas
- Dichloromethane
- Standard laboratory glassware and cooling equipment

Procedure:

- Saturate 20 mL of diethyl ether with ammonia gas in a suitable reaction vessel, then cool the solution to 0 °C using an ice bath.[5]
- Slowly add 0.8 mL (7 mmol, 1 equivalent) of 1-propanesulfonyl chloride dropwise to the cooled, ammonia-saturated ether solution.[5]
- Continue bubbling ammonia gas through the reaction mixture for an additional 10 minutes at 0 °C.[5]
- Upon completion of the reaction, remove the solvent by rotary evaporation.[5]
- Suspend the resulting residue in dichloromethane. To aid dissolution, sonicate the mixture.[5]
- Filter the suspension to remove any insoluble solids (primarily ammonium chloride).[5]
- Evaporate the filtrate to yield **propane-1-sulfonamide**. The product is often obtained as a colorless liquid in nearly quantitative yield.[5]
- Confirm the structure of the product using analytical methods such as ¹H NMR spectroscopy.
[5]



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Caption: Synthesis workflow for **propane-1-sulfonamide**.

Expected Spectroscopic Properties

While specific experimental spectra for **propane-1-sulfonamide** are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the propyl chain, plus a signal for the amine protons.

- -CH₃ group: A triplet, due to coupling with the adjacent -CH₂- group, would appear furthest upfield (lowest ppm).
- -CH₂- (middle) group: A sextet (or multiplet), from coupling with the adjacent -CH₃ and -CH₂-SO₂ groups, would be expected in the intermediate region.

- $-\text{CH}_2\text{-SO}_2$ group: A triplet, coupling with the middle $-\text{CH}_2-$ group, would be the most downfield of the aliphatic signals due to the electron-withdrawing effect of the sulfonyl group.
- $-\text{NH}_2$ group: A broad singlet is expected for the amine protons. Its chemical shift can be variable and it may exchange with D_2O .

^{13}C NMR Spectroscopy: The carbon NMR spectrum should display three signals for the three distinct carbon atoms of the propyl group.

- $-\text{CH}_3$ carbon: The most upfield signal.
- $-\text{CH}_2-$ (middle) carbon: Signal in the intermediate region.
- $-\text{CH}_2\text{-SO}_2$ carbon: The most downfield signal due to the deshielding effect of the adjacent sulfur atom.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions typical of a primary sulfonamide.

- N-H stretching: Two bands are expected in the region of $3400\text{-}3200\text{ cm}^{-1}$ corresponding to the symmetric and asymmetric stretching of the $-\text{NH}_2$ group.
- S=O stretching: Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch typically around $1350\text{-}1310\text{ cm}^{-1}$ and a symmetric stretch around $1160\text{-}1140\text{ cm}^{-1}$.^[7]
- C-H stretching: Absorptions for the aliphatic C-H bonds would appear just below 3000 cm^{-1} .

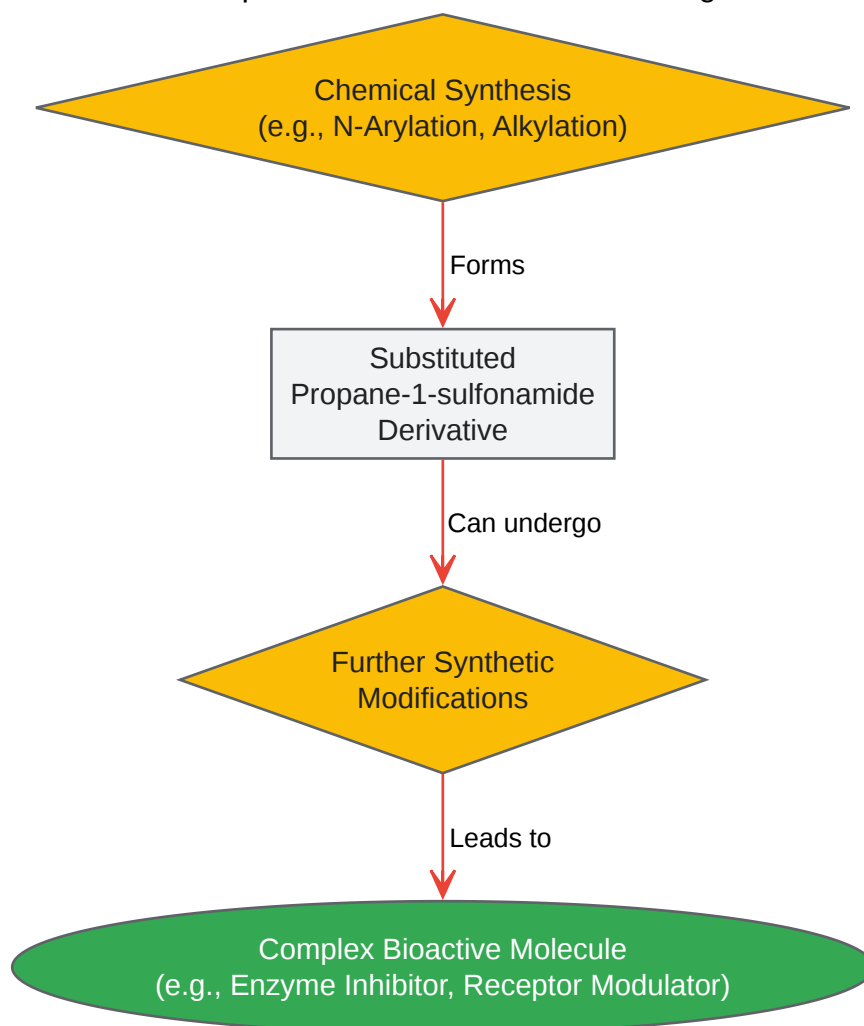
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak ($[\text{M}]^+$) would be observed at $m/z = 123$. The fragmentation pattern would likely involve the loss of the propyl group, the SO_2NH_2 group, and other characteristic cleavages of the alkyl chain.

Role in Drug Development and Medicinal Chemistry

Sulfonamides are a cornerstone functional group in medicinal chemistry, famously constituting the first class of effective antimicrobial agents.^[8] Beyond their historical significance, they remain crucial as versatile intermediates and pharmacophores in modern drug discovery.^[8] Simple aliphatic sulfonamides like **propane-1-sulfonamide** serve as fundamental building

blocks for the synthesis of more complex, biologically active molecules. Their utility stems from the unique physicochemical properties imparted by the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.[1]

Role of Propane-1-sulfonamide as a Building Block



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Caption: Logical flow of **propane-1-sulfonamide** in synthesis.

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